Competitive Displacement Potency of GyrB Binding: GR122222X vs. Novobiocin and Dihydronovobiocin
In a standardized scintillation proximity assay (SPA) using a biotin-labeled 43-kDa GyrB fragment and [³H]dihydronovobiocin as the radioligand, GR122222X demonstrated significantly higher competitive binding potency than the coumarin antibiotics novobiocin and dihydronovobiocin [1]. The 50% inhibitory concentration (IC₅₀) for GR122222X was 11 nM, while the values for novobiocin and dihydronovobiocin were 42 nM and 64 nM, respectively [1]. This translates to GR122222X being approximately 3.8-fold more potent than novobiocin and 5.8-fold more potent than dihydronovobiocin in this specific binding displacement context.
| Evidence Dimension | Displacement of [³H]dihydronovobiocin from biotin-GyrB43 fragment (IC₅₀) |
|---|---|
| Target Compound Data | GR122222X: IC₅₀ = 11 nM |
| Comparator Or Baseline | Novobiocin: IC₅₀ = 42 nM; Dihydronovobiocin: IC₅₀ = 64 nM |
| Quantified Difference | 3.8-fold more potent than novobiocin; 5.8-fold more potent than dihydronovobiocin |
| Conditions | Scintillation proximity assay (SPA) using 10 nM biotin-GyrB43, 20 nM [³H]dihydronovobiocin, and 33 μg SPA beads/well in 96-well microtiter plates. |
Why This Matters
This quantitative difference in binding displacement validates the selection of GR122222X over novobiocin as a more sensitive and potent probe for studying GyrB-ligand interactions in high-throughput screening (HTS) formats.
- [1] Anal Biochem. 2002 Jan 1;300(1):34-9. Development of a scintillation proximity assay for analysis of drug binding to the DNA gyrase B subunit. PMID: 11743689. View Source
